molecular formula C16H15N3O3 B2848174 Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate CAS No. 1797869-73-8

Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate

Cat. No.: B2848174
CAS No.: 1797869-73-8
M. Wt: 297.314
InChI Key: NFLOEHQLDVOABB-UHFFFAOYSA-N
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Description

Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is a complex organic compound belonging to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, including derivatives with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate is explored for its biological activity. It has been studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its versatility makes it valuable in the synthesis of intermediates and final products used in different industries.

Mechanism of Action

The mechanism by which Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

  • 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

  • 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol

Uniqueness: Methyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzoate stands out due to its specific structural features and the presence of the benzoate group, which can influence its reactivity and biological activity. This compound's unique properties make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-16(21)13-5-3-2-4-12(13)15(20)19-7-6-14-11(9-19)8-17-10-18-14/h2-5,8,10H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLOEHQLDVOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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